

# physiological role of omega-3 fatty acid epoxides

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An In-depth Technical Guide on the Physiological Role of Omega-3 Fatty Acid Epoxides

#### **Executive Summary**

Omega-3 polyunsaturated fatty acids (PUFAs), primarily eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), are well-regarded for their health benefits. While much attention has been given to their roles in membrane structure and the production of pro-resolving mediators like resolvins, a crucial and potent class of metabolites has emerged: omega-3 fatty acid epoxides. These molecules, formed by cytochrome P450 (CYP) epoxygenases, are potent signaling lipids with significant therapeutic potential. This guide provides a comprehensive overview of the biosynthesis, metabolism, and physiological functions of EPA and DHA epoxides, including the more recently discovered endocannabinoid epoxides. We will delve into their anti-inflammatory, analgesic, cardiovascular, neuroprotective, and anti-tumorigenic properties, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams to serve as a resource for researchers, scientists, and professionals in drug development.

## Introduction

The health effects of omega-3 PUFAs are partly mediated by their conversion into bioactive metabolites.[1] Three primary enzymatic pathways metabolize PUFAs: cyclooxygenase (COX), lipoxygenase (LOX), and the cytochrome P450 (CYP) epoxygenase pathway.[2][3] While COX and LOX pathways can produce pro-inflammatory molecules from omega-6 fatty acids, the



CYP pathway converts omega-3 fatty acids into epoxides, such as epoxydocosapentaenoic acids (EDPs) from DHA and epoxyeicosatetraenoic acids (EEQs) from EPA, which exhibit predominantly beneficial, anti-inflammatory, and pro-resolving actions.[3][4] These epoxides are rapidly metabolized in vivo by the soluble epoxide hydrolase (sEH) enzyme, which converts them into less active diols.[2] This rapid degradation has made sEH a key therapeutic target to enhance the endogenous levels and physiological effects of these beneficial epoxides.[3]

# **Biosynthesis and Metabolism**

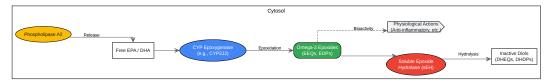
The formation and degradation of omega-3 fatty acid epoxides is a tightly regulated process.

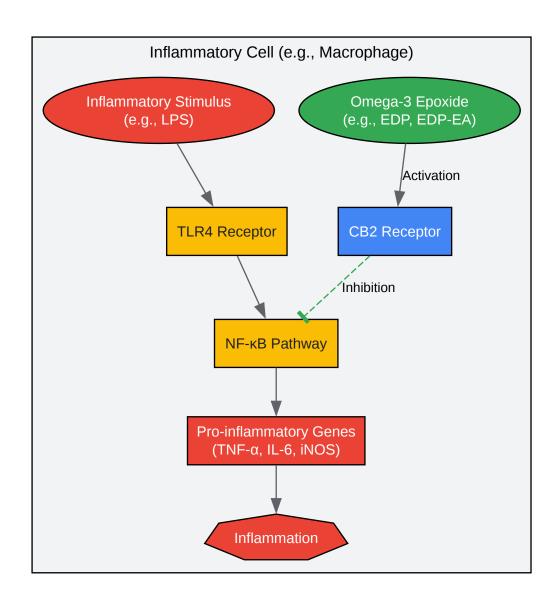
Biosynthesis: EPA and DHA, once released from cell membrane phospholipids by phospholipases, are metabolized by various CYP epoxygenase isoforms (e.g., CYP2C and CYP2J families).[2][5] This enzymatic reaction adds an oxygen atom across one of the double bonds of the fatty acid, creating an epoxide ring. For DHA, this results in several regioisomers of EDPs, and for EPA, it produces EEQs.[2]

Metabolism: The primary route for the inactivation of these epoxides is through enzymatic hydrolysis by the soluble epoxide hydrolase (sEH).[3] This enzyme adds a molecule of water to the epoxide ring, opening it to form the corresponding dihydroxy-fatty acids (DHFAs), such as dihydroxydocosapentaenoic acids (DHDPs) and dihydroxyeicosatetraenoic acids (DHEQs). These diols are generally considered to have little to no biological activity and are more readily excreted from the cell.[2]

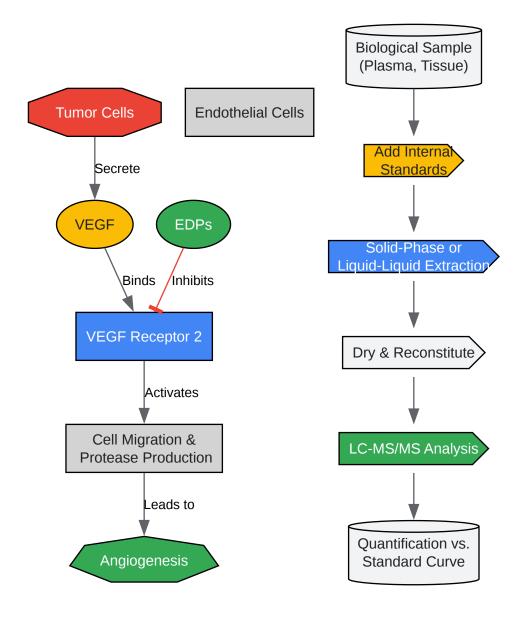












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